Bis(((difluoromethyl)sulfinyl)oxy)ZINC
Overview
Description
Mechanism of Action
Target of Action
Bis(((difluoromethyl)sulfinyl)oxy)ZINC, also known as Zinc difluoromethanesulfinate, is a reagent widely used to incorporate difluoromethyl functionality onto biologically significant structural motifs . It primarily targets compounds such as heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as difluoromethylation . This process involves the addition of a difluoromethyl group to the target molecule, thereby altering its structure and properties .
Biochemical Pathways
Given its role in difluoromethylation, it can be inferred that it likely impacts pathways involving its target molecules, such as those associated with heteroarenes, thiols, enones, and α, β‐unsaturated carboxylic acids .
Result of Action
The primary result of this compound’s action is the incorporation of difluoromethyl functionality onto its target molecules . This can significantly alter the target molecule’s structure and properties, potentially leading to changes in its biological activity .
Action Environment
It’s worth noting that the compound is typically stored at temperatures between 2-8°c, suggesting that temperature could play a role in its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(((difluoromethyl)sulfinyl)oxy)ZINC can be synthesized through the reaction of difluoromethanesulfinic acid with zinc chloride. The reaction typically involves mixing the reactants in an appropriate solvent under controlled temperature and pressure conditions . The product is then purified through crystallization or other suitable methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(((difluoromethyl)sulfinyl)oxy)ZINC undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: The difluoromethyl group can be substituted with other functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. These products often include difluoromethylated compounds, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Bis(((difluoromethyl)sulfinyl)oxy)ZINC has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to bis(((difluoromethyl)sulfinyl)oxy)ZINC include:
- Zinc trifluoromethanesulfinate
- Sodium 1,1-difluoroethanesulfinate
- Zinc trifluoromethanesulfonate
- Zinc isopropylsulfinate
Uniqueness
This compound is unique due to its ability to efficiently introduce difluoromethyl groups into a wide range of substrates under mild and operationally simple conditions. This makes it a valuable reagent in organic synthesis and various scientific research applications .
Properties
IUPAC Name |
difluoromethanesulfinic acid;zinc | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH2F2O2S.Zn/c2*2-1(3)6(4)5;/h2*1H,(H,4,5); | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKJOUIZQRKDAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)S(=O)O.C(F)(F)S(=O)O.[Zn] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4F4O4S2Zn | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1562989-18-7 | |
Record name | bis(difluoromethylsulfinyloxy)zinc | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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